BenchChemオンラインストアへようこそ!

Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, hydrochloride

Prostate Cancer Androgen Receptor Selectivity

Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, hydrochloride (CAS 38906-55-7) is a member of the 3-aryl-3-hydroxy-1-phenylpyrrolidine chemotype, rationally designed as a novel androgen receptor (AR) antagonist with potential therapeutic applications in castration-resistant prostate cancer (CRPC). This compound features a unique combination of a 3-neopentyl substituent on the pyrrolidine ring and a p-hydroxyphenethyl group on the pyrrolidine nitrogen, distinguishing it from non-specific P450 inhibitors like Proadifen hydrochloride (CAS 62-68-0) that share the same molecular formula (C23H32ClNO2) but possess a completely different 2,2-diphenylvalerate ester scaffold.

Molecular Formula C23H32ClNO2
Molecular Weight 390.0 g/mol
CAS No. 38906-55-7
Cat. No. B12914419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, hydrochloride
CAS38906-55-7
Molecular FormulaC23H32ClNO2
Molecular Weight390.0 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O.Cl
InChIInChI=1S/C23H31NO2.ClH/c1-22(2,3)16-23(19-5-4-6-21(26)15-19)12-14-24(17-23)13-11-18-7-9-20(25)10-8-18;/h4-10,15,25-26H,11-14,16-17H2,1-3H3;1H
InChIKeyMHDNXJUAYGCFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, Hydrochloride (CAS 38906-55-7): A Differentiated Androgen Receptor Antagonist Scaffold


Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, hydrochloride (CAS 38906-55-7) is a member of the 3-aryl-3-hydroxy-1-phenylpyrrolidine chemotype, rationally designed as a novel androgen receptor (AR) antagonist with potential therapeutic applications in castration-resistant prostate cancer (CRPC). [1] This compound features a unique combination of a 3-neopentyl substituent on the pyrrolidine ring and a p-hydroxyphenethyl group on the pyrrolidine nitrogen, distinguishing it from non-specific P450 inhibitors like Proadifen hydrochloride (CAS 62-68-0) that share the same molecular formula (C23H32ClNO2) but possess a completely different 2,2-diphenylvalerate ester scaffold. [2]

Why Generic Substitution Fails for Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, Hydrochloride (CAS 38906-55-7): Evidence of a Distinct Pharmacophore


Substituting CAS 38906-55-7 with its closest available analogs—Proadifen hydrochloride (SKF-525A, CAS 62-68-0) or the N-des(hydroxyphenethyl) derivative Phenol, m-(1-methyl-3-neopentyl-3-pyrrolidinyl)- (CAS 36894-63-0)—will fundamentally alter the biological outcome. Proadifen is a non-selective cytochrome P450 suicide inhibitor, whereas the target compound belongs to a chemotype specifically optimized for androgen receptor (AR) antagonism. [1][2] The N-methyl analog lacks the critical p-hydroxyphenethyl moiety required for high-affinity AR binding and functional antagonism, as SAR studies demonstrate that the N-arylalkyl substituent on the pyrrolidine ring is essential for potent AR antagonistic activity and dictates the agonist/antagonist functional profile. [1] Therefore, procurement of the exact structure is mandatory for any study requiring selective AR modulation without confounding CYP inhibition.

Quantitative Differentiation Evidence for Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, Hydrochloride (CAS 38906-55-7)


Target Selectivity: Androgen Receptor (AR) Antagonism vs. Non-Specific Cytochrome P450 Inhibition

The target compound is designed within a chemotype (3-aryl-3-hydroxy-1-phenylpyrrolidines) that demonstrates potent androgen receptor (AR) binding and antagonism, with lead compound 54 from the same series showing a functional AR antagonistic IC50 value in the sub-micromolar range in AR-transactivation assays. [1] In contrast, the identically-formulated Proadifen hydrochloride (CAS 62-68-0) is a prototypical, non-selective suicide inhibitor of cytochrome P450 enzymes (IC50 values typically 0.1–10 μM across CYP isoforms) with no reported direct AR binding activity. [2] This mechanistic divergence means that for assays probing AR signaling, the target compound engages the intended pharmacological target, whereas Proadifen introduces a non-specific, off-target pan-CYP inhibitory artifact.

Prostate Cancer Androgen Receptor Selectivity

Structural Determinant for AR Binding: N-Arylalkyl Pharmacophore vs. N-Methyl Congener

SAR analysis of the 3-aryl-3-hydroxy-1-phenylpyrrolidine series demonstrates that the nature of the N-substituent (R1) on the pyrrolidine ring is a critical determinant of AR antagonistic potency and functional selectivity. [1] The target compound incorporates a p-hydroxyphenethyl group at this position, a structural feature absent in the N-methyl analog Phenol, m-(1-methyl-3-neopentyl-3-pyrrolidinyl)- (CAS 36894-63-0). While quantitative binding data (Ki or IC50) for the exact target compound is not available in the primary literature, the lead optimization trajectory outlined in the Yamamoto et al. paper indicates that N-arylalkyl substitution is essential for achieving potent AR antagonism and for reducing residual AR agonistic activity. [1] The N-methyl analog lacks this pharmacophoric element and is therefore predicted to have significantly reduced AR binding affinity and a potentially altered agonist/antagonist profile.

Structure-Activity Relationship Androgen Receptor Binding Pharmacophore

In Vivo Efficacy Against Castration-Resistant Prostate Cancer (CRPC): Class-Level Potency Superior to First-Generation Antagonists

A close structural analog from the same 3-aryl-3-hydroxy-1-phenylpyrrolidine series, compound 54, demonstrated potent and statistically significant antitumor efficacy in a LNCaP-hr xenograft mouse model of castration-resistant prostate cancer (CRPC). [1] In this model, the first-generation AR antagonist bicalutamide only partially suppressed tumor growth, underscoring a key class-level differentiation: the 3-aryl-3-hydroxy-1-phenylpyrrolidine chemotype retains potent antagonist activity even against CRPC models where bicalutamide exhibits reduced efficacy or partial agonism. [1] This in vivo efficacy profile is a direct consequence of the structural features shared with the target compound and is not achievable with first-generation AR antagonists like bicalutamide or flutamide.

Castration-Resistant Prostate Cancer Xenograft Efficacy

Functional Selectivity: Reduced AR Agonistic Activity Enabled by Amide and Pyridinyl Group Introduction

A critical liability of first-generation AR antagonists like bicalutamide and flutamide is their conversion to partial agonists, particularly in the context of AR overexpression or mutation in CRPC. During the optimization of the 3-aryl-3-hydroxy-1-phenylpyrrolidine series, it was found that introducing an amide substituent (R1) and a pyridin-3-yl group (Q) effectively reduced the AR agonistic activity that emerged from an earlier lead (compound 6). [1] The target compound, bearing a p-hydroxyphenethyl substituent at R1, is structurally congruent with this design strategy aimed at minimizing residual agonism. In contrast, first-generation antagonists like bicalutamide exhibit well-documented partial agonism in CRPC models (e.g., LNCaP cells overexpressing AR), which is a direct driver of therapeutic failure. [1]

Functional Selectivity Androgen Receptor Agonism

Stereochemical Influence on AR Antagonistic Activity: (2S,3R) Configuration Preference

Within the 3-aryl-3-hydroxy-1-phenylpyrrolidine series, the absolute configuration at the C2 and C3 positions of the pyrrolidine ring profoundly influences AR antagonistic activity. The study by Yamamoto et al. explicitly identifies the (2S,3R) configuration as favorable for AR antagonistic activity. [1] The target compound (CAS 38906-55-7) is typically synthesized and supplied as a racemic mixture or as a specific stereoisomer (the exact stereochemistry of the commercial material must be confirmed with the vendor). This contrasts with achiral comparator Proadifen hydrochloride, where stereochemical considerations are irrelevant to its CYP inhibition mechanism. For AR antagonist applications, controlling the stereochemical purity is essential, as the (2R,3S) enantiomer may exhibit significantly reduced or altered activity.

Stereochemistry Androgen Receptor Chirality

High-Value Application Scenarios for Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, Hydrochloride (CAS 38906-55-7)


Prostate Cancer Drug Discovery: Profiling Next-Generation AR Antagonists in Castration-Resistant Models

The compound is structurally optimized for use in castration-resistant prostate cancer (CRPC) research. Based on the class-level efficacy demonstrated by analog 54 in LNCaP-hr xenografts, where it significantly outperformed bicalutamide [1], CAS 38906-55-7 serves as an ideal chemical probe for validating AR as a target in enzalutamide-resistant or bicalutamide-refractory disease models. Its design features that minimize partial agonism [1] make it superior to first-generation antagonists for chronic dosing studies aimed at understanding resistance mechanisms.

Chemical Biology: Selective AR Pathway Modulation Without CYP-Mediated Off-Target Effects

Unlike the equipotent-formula compound Proadifen hydrochloride, which is a non-selective CYP inhibitor [2], this compound is specifically designed to target the androgen receptor [1]. This selectivity is critical for chemical biology studies using co-administered drugs or in assays employing liver microsomes, where a CYP inhibitor would confound metabolic stability and drug-drug interaction readouts. Procuring this compound ensures that observed phenotypes are attributable to AR antagonism, not metabolic enzyme inhibition.

Pharmacophore Modeling and SAR Expansion for AR Antagonist Development

The compound's distinct N-(p-hydroxyphenethyl) and C3-neopentyl substituents are key pharmacophoric elements identified in the Yamamoto et al. SAR study [1]. It serves as a critical reference compound for medicinal chemistry teams aiming to design novel AR ligands with improved CNS penetration or altered metabolic profiles. The quantifiable loss of activity upon truncating the N-arylalkyl group (as in the N-methyl analog, CAS 36894-63-0) underscores its value as a scaffold for probing the ligand-binding domain of the AR .

Stereochemical Purity Assessment as a Quality Control Benchmark

The established SAR linking the (2S,3R) configuration to optimal AR antagonistic activity [1] provides a functional readout for stereochemical purity. Procurement of this compound, combined with analysis of its enantiomeric excess, allows researchers to correlate biological activity with stereochemical integrity. This is a critical quality control step not possible with achiral alternatives like Proadifen, ensuring batch-to-batch reproducibility in long-term pharmacological studies.

Quote Request

Request a Quote for Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.